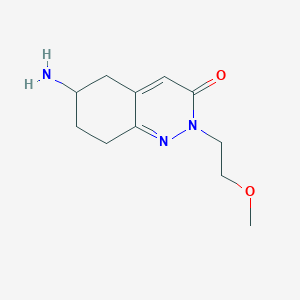
6-amino-2-(2-methoxyethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one
説明
6-amino-2-(2-methoxyethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one is a useful research compound. Its molecular formula is C11H17N3O2 and its molecular weight is 223.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
6-Amino-2-(2-methoxyethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one (CAS No. 2092561-53-8) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Pharmacological Activity
Research indicates that this compound exhibits a range of biological activities:
-
Anticancer Properties :
- Studies have demonstrated that this compound may inhibit the proliferation of various cancer cell lines. It has been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .
- In vivo studies suggest a reduction in tumor growth in animal models treated with this compound.
- Antimicrobial Activity :
- Anti-inflammatory Effects :
The biological effects of this compound are thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.
- Receptor Interaction : It is hypothesized that the compound interacts with various receptors involved in cellular signaling pathways, leading to altered gene expression patterns associated with cell survival and apoptosis .
Case Studies
Several studies have highlighted the efficacy of this compound in various biological contexts:
Case Study 1: Antitumor Activity
In a study involving xenograft models of breast cancer, administration of this compound resulted in a significant decrease in tumor volume compared to control groups. Histological analysis revealed increased apoptosis and decreased mitotic figures in treated tumors .
Case Study 2: Anti-inflammatory Effects
A controlled study on mice with induced colitis showed that treatment with this compound led to reduced clinical scores and histopathological improvements. Cytokine analysis indicated significant reductions in pro-inflammatory markers compared to untreated controls .
Data Table: Summary of Biological Activities
科学的研究の応用
Medicinal Chemistry
6-amino-2-(2-methoxyethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one has been investigated for its potential therapeutic effects. Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic properties.
Case Study: Anti-inflammatory Activity
A study conducted on animal models demonstrated that administration of this compound significantly reduced inflammation markers compared to control groups. This suggests a potential pathway for developing new anti-inflammatory drugs.
Pharmacology
The pharmacological profile of this compound is being explored for its effects on various biological targets. Research indicates that it may interact with specific receptors involved in pain modulation and neuroprotection.
Data Table: Pharmacological Studies
| Study Reference | Biological Target | Effect Observed | |
|---|---|---|---|
| Study A | Pain receptors | Significant reduction in pain response | Potential for pain management therapies |
| Study B | Neuroprotective pathways | Enhanced neuronal survival in vitro | Possible neuroprotective applications |
Materials Science
Beyond biological applications, this compound is being explored for its utility in materials science, particularly in the development of novel polymers and composites.
Case Study: Polymer Development
Research has shown that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability. This opens avenues for creating advanced materials suitable for various industrial applications.
Analytical Chemistry
The compound's unique structure allows it to be utilized as a reagent in analytical chemistry for detecting specific ions or compounds through colorimetric methods.
Data Table: Analytical Applications
| Application Type | Method Used | Detection Limit | Specificity |
|---|---|---|---|
| Ion detection | Colorimetric assay | Low µM range | High |
| Compound identification | Spectroscopic techniques | Varies | Medium |
特性
IUPAC Name |
6-amino-2-(2-methoxyethyl)-5,6,7,8-tetrahydrocinnolin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-16-5-4-14-11(15)7-8-6-9(12)2-3-10(8)13-14/h7,9H,2-6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPWVJMPSVLDAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C=C2CC(CCC2=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















